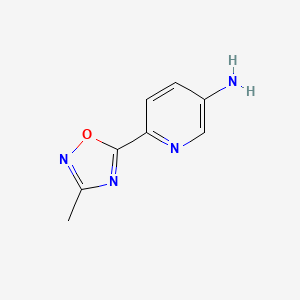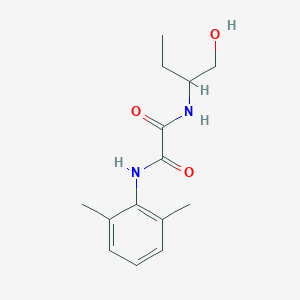
1-(3-Bromo-4-methoxyphenyl)cyclopropanol
説明
“1-(3-Bromo-4-methoxyphenyl)cyclopropanol” is a chemical compound with the molecular formula C10H11BrO2 . It is a powder in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound .Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-4-methoxyphenyl)cyclopropanol” can be represented by the InChI code: 1S/C10H11BrO2/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 .Physical And Chemical Properties Analysis
“1-(3-Bromo-4-methoxyphenyl)cyclopropanol” is a powder in physical form . It has a molecular weight of 243.1 .科学的研究の応用
Synthesis of Novel Compounds
Research has explored the synthesis of various derivatives and compounds using 1-(3-Bromo-4-methoxyphenyl)cyclopropanol or related bromophenols and cyclopropane moieties. For instance, a study by Fariña et al. (1986) investigated the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, leading to the formation of cyclopropane bis-lactones, highlighting the versatility of bromophenol derivatives in synthesizing cyclopropane-containing compounds (Fariña, Maestro, Martín, Martín, Sánchez, Soria, 1986). Similarly, Fariña et al. (1987) described the formation of cyclopropane lactones and heterocyclic compounds via Michael initiated ring closure reactions, showcasing the chemical reactivity of bromo-substituted compounds in creating functionally diverse molecular structures (Fariña, Maestro, Martín, Soria, 1987).
Biological Activities and Applications
Another dimension of research focuses on the biological activities of bromophenol derivatives. Guo et al. (2018) synthesized a novel bromophenol derivative showing anticancer activities on human lung cancer cell lines. The study elucidates the mechanism of action, including cell cycle arrest and apoptosis induction, mediated through ROS generation and signaling pathway modulation (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, Shi, 2018). This highlights the potential of bromophenol derivatives in the development of new anticancer drugs.
Enzyme Inhibition Studies
The inhibitory effects of bromophenol derivatives on enzymes have also been investigated. Boztaş et al. (2015) studied the inhibition of carbonic anhydrase isoenzymes by cyclopropylcarboxylic acids and esters and cyclopropylmethanols incorporating bromophenol moieties, revealing potent inhibitory effects that suggest applications in treating conditions associated with dysregulated enzyme activity (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, Supuran, 2015).
Chemical and Structural Characterization
Moreover, studies on the chemical and structural characterization of compounds related to 1-(3-Bromo-4-methoxyphenyl)cyclopropanol contribute to a deeper understanding of their properties and potential applications. For example, research into the preparative high-performance liquid chromatographic separation of high-molecular-weight isomers and structural studies on bromophenol derivatives provides valuable information for the synthesis and application of these compounds in various scientific fields (Berg, Mcnair, 1977).
Safety and Hazards
特性
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIGVZARUASQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methoxyphenyl)cyclopropanol | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

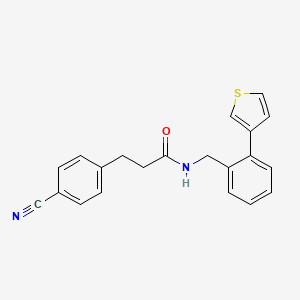
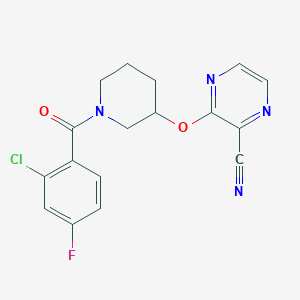
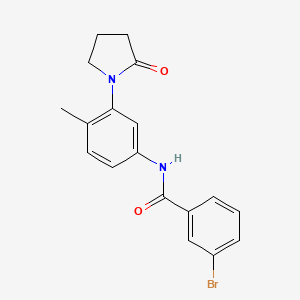
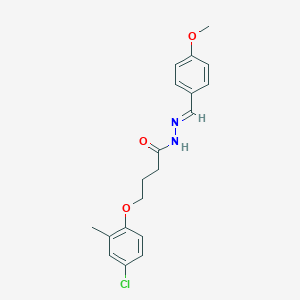
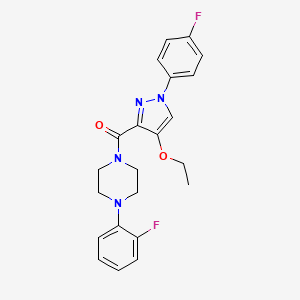
![3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B2584356.png)
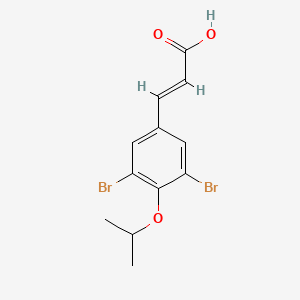
![2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2584360.png)
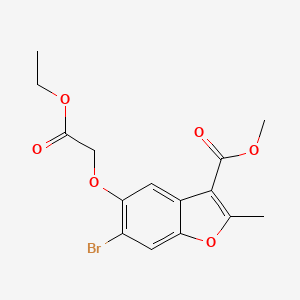
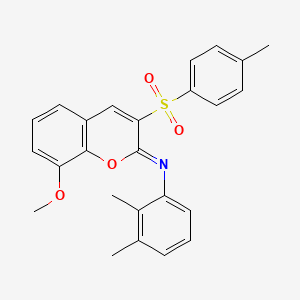
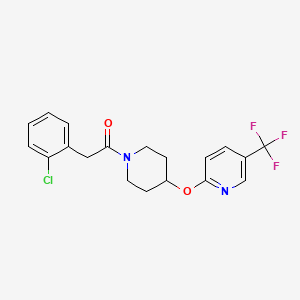
![(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid](/img/structure/B2584366.png)
